Cas no 68107-81-3 (R-Acebutolol)

R-Acebutolol 化学的及び物理的性質
名前と識別子
-
- R-Acebutolol
- N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
- 856NOF5HE9
- 68107-81-3
- Acebutolol, (R)-
- Q27269601
- (r)-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide
- BIDD:GT0524
- UNII-856NOF5HE9
- (+)-Acebutolol
- BUTANAMIDE, N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-, (R)-
- (R)-Acebutolol
- Butanamide, N-(3-acetyl-4-((2R)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- DTXSID80218303
- SCHEMBL316625
-
- インチ: InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
- InChIKey: GOEMGAFJFRBGGG-OAHLLOKOSA-N
- ほほえんだ: CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
計算された属性
- せいみつぶんしりょう: 336.20504
- どういたいしつりょう: 336.205
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 10
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.118
- ふってん: 564.1°C at 760 mmHg
- フラッシュポイント: 295°C
- 屈折率: 1.542
- PSA: 87.66
R-Acebutolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A123805-50mg |
R-Acebutolol |
68107-81-3 | 50mg |
$ 201.00 | 2023-04-19 | ||
TRC | A123805-250mg |
R-Acebutolol |
68107-81-3 | 250mg |
$ 839.00 | 2023-04-19 | ||
TRC | A123805-25mg |
R-Acebutolol |
68107-81-3 | 25mg |
$ 110.00 | 2023-04-19 | ||
TRC | A123805-100mg |
R-Acebutolol |
68107-81-3 | 100mg |
$ 379.00 | 2023-04-19 | ||
TRC | A123805-1g |
R-Acebutolol |
68107-81-3 | 1g |
$ 3000.00 | 2023-09-09 |
R-Acebutolol 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
R-Acebutololに関する追加情報
R-Acebutolol (CAS No. 68107-81-3): A Comprehensive Overview of Its Properties and Applications
R-Acebutolol (CAS No. 68107-81-3) is a selective beta-adrenergic receptor blocker widely recognized for its cardiovascular applications. As the R-enantiomer of acebutolol, it exhibits distinct pharmacological properties compared to its S-counterpart. This compound has garnered significant attention in recent years due to its role in managing hypertension and arrhythmias, aligning with the growing global focus on heart health and personalized medicine approaches.
The molecular structure of R-acebutolol hydrochloride contributes to its unique binding affinity for β1-adrenergic receptors. Researchers have noted its cardioselective action, which makes it particularly valuable in clinical settings where targeted therapy is preferred. Current trends in pharmaceutical development emphasize the importance of such enantiomerically pure compounds, as they often demonstrate improved efficacy and reduced side effects compared to racemic mixtures.
In therapeutic applications, R-acebutolol CAS 68107-81-3 has shown promise beyond its conventional uses. Recent studies explore its potential in migraine prophylaxis and anxiety management, addressing two prevalent health concerns in modern society. The compound's ability to cross the blood-brain barrier while maintaining cardiovascular benefits positions it as a multifaceted therapeutic agent, answering frequent patient queries about multi-purpose medications.
The synthesis of R-acebutolol API involves sophisticated chiral separation techniques, reflecting advancements in asymmetric synthesis technologies. Pharmaceutical manufacturers increasingly seek high-purity R-acebutolol bulk supplies to meet the demand for enantiomerically pure drug formulations. This aligns with industry movements toward precision medicine and regulatory preferences for single-enantiomer drugs.
From a pharmacological perspective, R-acebutolol properties include moderate lipophilicity and intrinsic sympathomimetic activity (ISA). These characteristics contribute to its clinical profile, offering hemodynamic stability that makes it suitable for patients with concurrent respiratory conditions. Healthcare professionals frequently search for such detailed mechanism of action information when considering treatment options.
Market analysis indicates growing interest in R-acebutolol suppliers and manufacturing processes, particularly from regions with aging populations facing increased cardiovascular challenges. The compound's stability profile and established safety record make it a reliable choice in formularies, addressing common concerns about long-term medication safety.
Recent innovations in drug delivery systems have explored novel formulations of R-acebutolol hydrochloride, including sustained-release preparations. These developments respond to patient needs for once-daily dosing convenience and improved compliance, topics that consistently rank high in healthcare-related searches.
Quality standards for R-acebutolol CAS 68107-81-3 are rigorously maintained, with pharmacopeial specifications ensuring batch-to-batch consistency. Analytical methods such as chiral HPLC verification have become crucial in quality control protocols, reflecting the pharmaceutical industry's emphasis on enantiomeric purity testing.
Environmental considerations in R-acebutolol production have gained attention, with manufacturers implementing green chemistry principles to reduce waste and energy consumption. This responds to growing concerns about sustainable pharmaceuticals among environmentally conscious consumers and regulatory bodies alike.
Future research directions for R-acebutolol may explore its potential in metabolic syndrome management, given emerging evidence of beta-blockers' effects on glucose metabolism. Such applications would address the global rise in diabetes and cardiovascular comorbidity, topics of significant public health interest.
For researchers and industry professionals seeking detailed specifications, R-acebutolol technical data sheets provide comprehensive information on physicochemical properties, solubility characteristics, and stability parameters. These resources answer frequent technical queries about compound handling and formulation compatibility.
The global R-acebutolol market continues to evolve, with patent expirations creating opportunities for generic versions while maintaining quality standards. This dynamic reflects broader trends in pharmaceutical accessibility and cost containment strategies in healthcare systems worldwide.
In conclusion, R-Acebutolol (CAS No. 68107-81-3) represents an important therapeutic agent with expanding applications in cardiovascular medicine and beyond. Its development story mirrors the pharmaceutical industry's progression toward targeted therapies and enantiomerically pure drugs, offering valuable insights into modern drug discovery and development paradigms.
68107-81-3 (R-Acebutolol) 関連製品
- 37517-30-9(Acebutolol)
- 22568-64-5(rac Diacetolol)
- 872609-14-8(N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)
- 2171262-76-1(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)
- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)
- 1805582-99-3(Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate)
- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
- 2248412-72-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate)
- 4225-92-7(2-Bromo-1-mesitylethanone)



